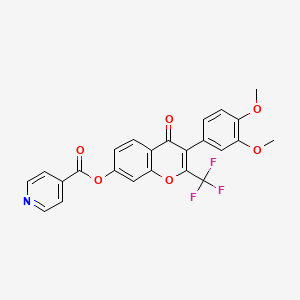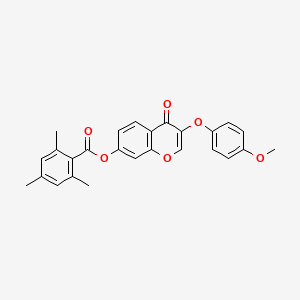
3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl pyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-ジメトキシフェニル)-4-オキソ-2-(トリフルオロメチル)-4H-クロメン-7-イル ピリジン-4-カルボキシレートは、クロメニルピリジンカルボキシレート類に属する複雑な有機化合物です。この化合物は、ピリジン環と縮合したクロメニル環系が存在することを特徴とし、メトキシ基、トリフルオロメチル基、カルボキシレート基などの様々な官能基を含んでいます。
製法
合成経路と反応条件
3-(3,4-ジメトキシフェニル)-4-オキソ-2-(トリフルオロメチル)-4H-クロメン-7-イル ピリジン-4-カルボキシレートの合成は、通常、複数のステップを伴います。一般的な合成経路には、以下のステップが含まれます。
エステル化: 出発物質であるニコチン酸は、エステル化されて対応するエステルを形成します。
酸化: 次に、エステルは3-クロロ過安息香酸などの酸化剤を用いて酸化されてピリジンN-オキシドを形成します。
環化: ピリジンN-オキシドは、適切な試薬を用いて環化されてクロメニル環系を形成します。
官能基導入:
工業的製法
この化合物の工業的製造では、同様の合成経路が用いられる場合がありますが、より大規模に行われます。連続フロー反応器や最適化された反応条件を使用することにより、化合物の効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が用いられ、高純度の目的生成物を得ることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl pyridine-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Esterification: The starting material, nicotinic acid, undergoes esterification to form the corresponding ester.
Oxidation: The ester is then oxidized using an oxidizing agent such as 3-chloroperoxybenzoic acid to form the pyridine N-oxide.
Cyclization: The pyridine N-oxide undergoes cyclization with a suitable reagent to form the chromenyl ring system.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
反応の種類
3-(3,4-ジメトキシフェニル)-4-オキソ-2-(トリフルオロメチル)-4H-クロメン-7-イル ピリジン-4-カルボキシレートは、様々な化学反応を起こす可能性があり、これには以下が含まれます。
酸化: この化合物は、酸化されて対応する酸化物を形成することができます。
還元: 還元反応により、カルボニル基をアルコールに変換することができます。
置換: メトキシ基とトリフルオロメチル基は、特定の条件下で他の官能基に置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、3-クロロ過安息香酸と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が用いられます。
置換: ハロゲンや求核剤などの試薬が、置換反応に用いられます。
主な生成物
これらの反応によって形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってピリジンN-オキシドが生成される可能性があり、還元によってアルコール誘導体が生成される可能性があります。
科学研究への応用
3-(3,4-ジメトキシフェニル)-4-オキソ-2-(トリフルオロメチル)-4H-クロメン-7-イル ピリジン-4-カルボキシレートは、以下を含むいくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について研究されています。
医学: 潜在的な治療効果、および創薬のためのリード化合物として調査されています。
工業: 新素材や化学プロセスの開発に利用されています。
科学的研究の応用
3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl pyridine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
3-(3,4-ジメトキシフェニル)-4-オキソ-2-(トリフルオロメチル)-4H-クロメン-7-イル ピリジン-4-カルボキシレートの作用機序は、特定の分子標的や経路との相互作用に関与します。この化合物は、酵素や受容体に結合してその活性を調節し、様々な生物学的効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と使用のコンテキストによって異なります。
類似の化合物との比較
類似の化合物
- 3-(3,4-ジメトキシフェニル)-4-オキソ-2-(トリフルオロメチル)-4H-クロメン-7-イル ピリジン-4-カルボキシレート
- 3-(3,4-ジメトキシフェニル)-4-オキソ-2-(トリフルオロメチル)-4H-クロメン-7-イル ピリジン-4-カルボキサミド
- 3-(3,4-ジメトキシフェニル)-4-オキソ-2-(トリフルオロメチル)-4H-クロメン-7-イル ピリジン-4-カルボン酸
独自性
3-(3,4-ジメトキシフェニル)-4-オキソ-2-(トリフルオロメチル)-4H-クロメン-7-イル ピリジン-4-カルボキシレートの独自性は、官能基と環系の特定の組み合わせにあります。
類似化合物との比較
Similar Compounds
- 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl pyridine-4-carboxylate
- 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl pyridine-4-carboxamide
- 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl pyridine-4-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems
特性
分子式 |
C24H16F3NO6 |
|---|---|
分子量 |
471.4 g/mol |
IUPAC名 |
[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] pyridine-4-carboxylate |
InChI |
InChI=1S/C24H16F3NO6/c1-31-17-6-3-14(11-19(17)32-2)20-21(29)16-5-4-15(12-18(16)34-22(20)24(25,26)27)33-23(30)13-7-9-28-10-8-13/h3-12H,1-2H3 |
InChIキー |
QGWRDARRLVJABS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=NC=C4)C(F)(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![diethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11628523.png)
![N,N'-bis{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}hexanediamide](/img/structure/B11628530.png)
![2-[(4-methylphenyl)sulfanyl]-N'-(1-methylpiperidin-4-ylidene)acetohydrazide](/img/structure/B11628537.png)
![4-[4-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B11628538.png)
![(6Z)-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11628542.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628547.png)
![(2Z)-3-benzyl-N-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11628552.png)
![4-{[2-(4-chlorophenyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11628558.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11628562.png)
![9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628567.png)
![3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628569.png)

![4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628583.png)
![3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628595.png)
